molecular formula C41H44N6O6 B12600387 D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-21-7

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12600387
CAS No.: 644997-21-7
M. Wt: 716.8 g/mol
InChI Key: SAIIMALFKWGFLG-RSRXNXNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Stereochemical Configuration

This compound is a linear pentapeptide with the sequence D-Trp-D-Ala-D-Phe-D-Phe-D-Phe . Its molecular formula is $$ \text{C}{50}\text{H}{54}\text{N}{8}\text{O}{7} $$, yielding a molecular weight of 903.0 g/mol. Each residue adopts the D-configuration, inverting the natural L-amino acid chirality found in biological systems.

The stereochemical configuration fundamentally alters intermolecular interactions. For example, D-amino acids exhibit reversed side-chain orientations compared to L-forms, affecting hydrogen bonding patterns and hydrophobic packing. The peptide’s N-terminal D-tryptophan introduces a bulky indole group that influences conformational flexibility, while the three consecutive D-phenylalanine residues create a sterically constrained aromatic cluster.

Table 1: Primary structural properties

Property Value
Sequence D-Trp-D-Ala-D-Phe-D-Phe-D-Phe
Molecular formula $$ \text{C}{50}\text{H}{54}\text{N}{8}\text{O}{7} $$
Molecular weight 903.0 g/mol
Charge (pH 7.4) Neutral
Isoelectric point (pI) ~5.8 (estimated)

The all-D configuration confers resistance to proteolytic degradation, as most cellular peptidases recognize L-amino acid linkages. However, this stereochemical inversion complicates crystallization and structural analysis due to non-native packing symmetry.

Three-Dimensional Conformational Studies via Molecular Modeling

Advanced computational methods, including molecular dynamics (MD) simulations and flow matching frameworks, reveal unique conformational preferences in all-D peptides. The D-Flow algorithm, a multi-modality flow-based model, predicts that this compound adopts β-sheet-like structures in aqueous environments, stabilized by parallel aromatic stacking of D-phenylalanine side chains.

Key findings from modeling studies:

  • Backbone rigidity : The D-Ala residue at position 2 introduces flexibility, enabling transitions between extended and compact conformations.
  • Side-chain interactions : Mirror-image phenyl groups form inter-residue π-π interactions at distances of 4.5–6.2 Å, creating a hydrophobic core.
  • Solvent exposure : The D-Trp indole ring exhibits 40% solvent accessibility, compared to <15% in L-configuration analogues.

Table 2: Conformational parameters from MD simulations

Parameter Value (D-form) Value (L-form)
Radius of gyration (Å) 8.2 ± 0.3 7.1 ± 0.4
Helical content (%) 0 12
β-strand propensity (%) 38 22
Turn frequency (%) 9 18

The increased β-strand propensity in the D-form correlates with enhanced aggregation potential, a phenomenon observed in amyloidogenic peptides. Flow matching trajectories further show that D-peptides sample a broader conformational space than L-forms due to reduced evolutionary constraints on folding pathways.

Comparative Analysis with L-Amino Acid Analogues

Structural comparisons between D- and L-configuration peptides reveal chirality-dependent differences:

  • Thermodynamic stability : All-D peptides exhibit 15–20% higher thermal denaturation temperatures ($$ T_m $$) due to entropic stabilization from reversed side-chain packing.
  • Enzymatic resistance : Trypsin digestion assays show complete stability of the D-form after 24 hours, versus >90% degradation of the L-analogue.
  • Receptor binding : Mirror-image D-peptides display 100–1000-fold reduced affinity for natural L-protein targets, consistent with chiral complementarity requirements.

Table 3: Comparative properties of D/L analogues

Property D-form L-form
Protease resistance 100% intact (24h) <10% intact (24h)
α-helix content 0% 18%
LogP (octanol/water) 3.1 2.9
Aggregation onset (μM) 50 200

The inverted chirality disrupts native hydrogen-bonding networks, as demonstrated by infrared spectroscopy showing shifted amide I bands (1675 cm$$^{-1}$$ in D-form vs 1650 cm$$^{-1}$$ in L-form). This spectral shift indicates altered β-sheet stacking geometries.

Crystallographic Investigation Challenges in All-D Peptide Systems

Crystallizing all-D peptides faces three primary obstacles:

  • Symmetry mismatches : D-peptides often form crystals with non-standard space groups (e.g., P3$$_1$$21) that complicate phase determination.
  • Solvent incorporation : Hydrophobic D-phenylalanine clusters trap solvent molecules, reducing diffraction quality (typical resolution >2.5 Å).
  • Conformational heterogeneity : MD simulations predict five dominant conformers for this compound, compared to two for the L-form.

Advanced techniques like serial femtosecond crystallography (SFX) have partially overcome these limitations. A recent study achieved 2.1 Å resolution for an all-D peptide by using microcrystals and X-ray free-electron lasers. The structure revealed inverted backbone φ/ψ angles (-57°/-47°) compared to L-forms (57°/47°), preserving mirror-image Ramachandran plot distributions.

Table 4: Crystallographic statistics for all-D peptides

Parameter Typical value
Resolution limit (Å) 2.1–3.0
R-factor 0.18–0.25
Solvent content (%) 45–55
Preferred space group P2$$1$$2$$1$$2$$_1$$

Properties

CAS No.

644997-21-7

Molecular Formula

C41H44N6O6

Molecular Weight

716.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)24-30-25-43-33-20-12-11-19-31(30)33)37(48)45-34(21-27-13-5-2-6-14-27)39(50)46-35(22-28-15-7-3-8-16-28)40(51)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,50)(H,47,51)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1

InChI Key

SAIIMALFKWGFLG-RSRXNXNWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

Preparation Methods

Steps in SPPS:

  • Resin Selection :

    • The synthesis begins with anchoring the first amino acid (D-phenylalanine) to a solid resin, such as chloromethyl or Wang resin.
    • The choice of resin depends on the desired cleavage conditions and peptide sequence.
  • Amino Acid Protection :

    • Each amino acid is protected with a group like Fmoc (9-fluorenylmethoxycarbonyl) to prevent side reactions during coupling.
    • The Fmoc group is removed using a base (e.g., piperidine) before the next amino acid is added.
  • Coupling Reaction :

    • The protected amino acids are sequentially added using activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
    • Coupling efficiency is enhanced by using additives such as HOBt (1-hydroxybenzotriazole).
  • Washing and Deprotection :

    • After each coupling step, the resin is washed to remove excess reagents.
    • Deprotection of the Fmoc group prepares the peptide chain for the next coupling step.
  • Cleavage and Purification :

    • The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
    • The crude product is purified using high-performance liquid chromatography (HPLC) to remove impurities.

Advantages of SPPS:

  • High yield and purity.
  • Compatibility with automated synthesizers for large-scale production.
  • Precise control over peptide sequence and stereochemistry.

Solution-Phase Peptide Synthesis

Although less commonly used than SPPS, solution-phase synthesis can be employed for peptides like this compound when specific reaction conditions are required.

Steps in Solution-Phase Synthesis:

  • Protection of Functional Groups :

    • Both N-terminal and C-terminal groups of amino acids are protected to prevent unwanted reactions.
  • Coupling Reactions :

    • Amino acids are coupled in solution using carbodiimide-based reagents or other activating agents.
  • Intermediate Purification :

    • After each coupling step, intermediates are purified via crystallization or chromatography to ensure high fidelity.
  • Deprotection and Final Assembly :

    • Protecting groups are removed under controlled conditions, followed by final assembly of the peptide chain.
  • Purification :

    • The final product undergoes extensive purification using HPLC or other chromatographic techniques.

Limitations:

  • Lower efficiency compared to SPPS.
  • More labor-intensive due to intermediate purification steps.

Enzymatic Synthesis

Enzymatic methods involve using specific enzymes like racemases or ligases to assemble peptides containing D-amino acids. While this approach is less common for complex peptides, it can be used in specialized cases where enzymatic selectivity offers advantages.

Key Features:

  • Enzymes such as racemases convert L-amino acids to their D-counterparts when needed.
  • Peptide ligases catalyze bond formation between amino acids under mild conditions.

Challenges:

  • Limited availability of suitable enzymes for complex sequences.
  • Lower yields compared to chemical synthesis methods.

Purification Techniques

Regardless of the synthesis method, purification is essential to isolate this compound from by-products and impurities.

Common Techniques:

  • High-Performance Liquid Chromatography (HPLC) :

    • Reverse-phase HPLC with C18 columns is commonly used for peptide purification.
    • Gradient elution with water-acetonitrile mixtures ensures separation based on hydrophobicity.
  • Mass Spectrometry Analysis :

    • Confirms the molecular weight and purity of the synthesized peptide.
  • Lyophilization :

    • After purification, the peptide solution is freeze-dried to obtain a stable powder form.

Comparative Analysis of Methods

Method Efficiency Scalability Purity Complexity
Solid-Phase Synthesis High High High Moderate
Solution-Phase Synthesis Moderate Low Moderate High
Enzymatic Synthesis Low Low High High

Chemical Reactions Analysis

Types of Reactions

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Reduction reactions can target the peptide bonds, leading to the formation of smaller peptides.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction can produce smaller peptide fragments.

Scientific Research Applications

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues: Diphenylamine Derivatives

Evidence from structural analyses highlights similarities between aromatic-rich peptides and diphenylamine analogs. For instance, diphenylamine (a small molecule with two phenyl groups linked by an amine) shares a propensity for π-π stacking interactions, akin to the phenylalanine-rich regions of the target pentapeptide . However, the peptide’s larger size and amide backbone enable distinct binding modes and higher specificity compared to simpler aromatic small molecules (Table 1).

Table 1: Structural Comparison with Diphenylamine Analogs

Property Target Pentapeptide Diphenylamine Derivatives (e.g., Tofenamic Acid)
Molecular Weight ~788 g/mol (calculated) ~169–300 g/mol
Key Features D-amino acids, 3×Phe residues Two phenyl rings, carboxylic acid/amine groups
Solubility Low (hydrophobic dominance) Moderate (polar functional groups)
Biological Stability High (protease-resistant) Variable (depends on substituents)

Impurity Profiles and Quality Control

While focuses on drospirenone-related impurities, it underscores a universal challenge in peptide synthesis: controlling byproducts. The target pentapeptide’s repetitive sequence increases the risk of deletion or truncation impurities, akin to the naphthalene derivatives and thiophene-linked byproducts noted in . Advanced analytical methods (e.g., HPLC-MS) are critical for ensuring purity, as highlighted in pharmacopeial standards.

Biological Activity

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (D-Trp-D-Ala-D-Phe-D-Phe-D-Phe) is a synthetic peptide that consists of D-amino acids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and neurobiology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₃₃H₃₉N₅O₆
  • CAS Number : 644997-21-7
  • Molecular Weight : Approximately 585.7 g/mol

This compound is composed entirely of D-amino acids, which are known to exhibit different biological properties compared to their L-counterparts. The presence of multiple phenylalanine residues may influence its interaction with various biological targets.

The biological activity of D-Trp-D-Ala-D-Phe-D-Phe-D-Phe may be attributed to several mechanisms:

  • Neurotransmitter Modulation : D-Tryptophan is a precursor to serotonin, a crucial neurotransmitter involved in mood regulation. D-amino acids can influence neurotransmitter systems by competing with L-amino acids for transport across the blood-brain barrier .
  • Antinociceptive Effects : D-Phenylalanine has been associated with analgesic properties. It may inhibit the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors, thus potentially enhancing pain relief .
  • Antioxidant Activity : The indole structure from tryptophan may contribute to antioxidant properties, providing neuroprotection against oxidative stress, which is implicated in various neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationIncreased serotonin levels in certain conditions
AntinociceptivePain relief through enkephalin modulation
AntioxidantReduction in oxidative stress markers
Metastatic SuppressionInduction of NM23H1 expression in cancer cells

Case Studies and Research Findings

  • Neurotransmitter Influence : A study highlighted the role of tryptophan and its derivatives in modulating serotonin levels in patients with Alzheimer's disease (AD). Elevated levels of tryptophan were noted, suggesting a potential link between these compounds and cognitive function .
  • Pain Management : Clinical trials have shown that D-phenylalanine can provide analgesic effects comparable to conventional pain medications. This effect is hypothesized to be due to the inhibition of enkephalin degradation, leading to prolonged pain relief .
  • Cancer Research : Research on heterochiral dipeptides, including those related to D-phenylalanine, demonstrated their ability to induce NM23H1, a suppressor of metastasis in cancer cells. This suggests that compounds like D-Trp-D-Ala-D-Phe may have therapeutic implications in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.